Urea

説明

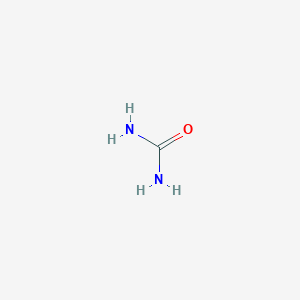

Structure

3D Structure

特性

IUPAC Name |

urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O, Array, NH2CONH2 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | urea | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Urea | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37955-36-5 | |

| Record name | Urea, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37955-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021426 | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |

| Record name | SID49640652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or powder, Tetragonal prisms | |

CAS No. |

57-13-6, 4744-36-9, 37955-36-5 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamimidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037955365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W8T17847W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Genesis of Organic Chemistry: A Technical History of Urea's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the history of urea, from its initial discovery in a biological context to its landmark artificial synthesis. This journey not only demystifies the nature of a crucial biological molecule but also marks the dawn of modern organic chemistry, dismantling the long-held theory of vitalism. We will delve into the technical details of the key experiments, providing protocols and quantitative data where available, and illustrating the logical and experimental workflows that led to these groundbreaking discoveries.

The Discovery and Early Characterization of this compound

Prior to the 18th century, the chemical constituents of living organisms were largely a mystery. The prevailing theory of vitalism posited that organic compounds could only be produced by a "vital force" inherent in living things. The discovery and eventual characterization of this compound from urine was a critical first step in challenging this dogma.

Hilaire Rouelle's Isolation of this compound (1773)

The first significant breakthrough in isolating a specific organic compound from a biological fluid is credited to the French chemist Hilaire Marin Rouelle. In 1773, he successfully isolated crystals of a substance from the evaporated residue of mammalian urine, which he named "matière savonneuse" (soapy matter).[1] While Herman Boerhaave had noted the presence of a salt in urine earlier in the century, it was Rouelle who first isolated and described a crystalline organic substance from it.[2][3]

-

Evaporation: A large volume of urine was evaporated to a syrupy consistency.

-

Alcohol Extraction: The concentrated residue was treated with alcohol. This step was crucial as this compound is soluble in alcohol, while many of the inorganic salts present in urine are not.

-

Filtration and Crystallization: The alcoholic extract was filtered to remove precipitated salts. The filtrate was then allowed to evaporate slowly, resulting in the crystallization of this compound.

This process, though rudimentary by modern standards, marked a significant advance in the ability to separate and purify organic molecules.

William Prout's Determination of this compound's Chemical Composition (1817)

Following its isolation, the next crucial step was to determine the elemental composition of this compound. In 1817, the English chemist and physician William Prout conducted a quantitative analysis of pure this compound.[3] Prout's work was a cornerstone in establishing that organic compounds were composed of the same elements as inorganic compounds, albeit in different arrangements and proportions.

Prout's method for elemental analysis involved the combustion of a known quantity of this compound in the presence of a metallic oxide (such as copper oxide) to convert its constituent elements into simple gaseous compounds (carbon dioxide, water, and nitrogen gas). The volumes of these gases were then measured to determine the elemental composition.

A general outline of the procedure is as follows:

-

Sample Preparation: A weighed amount of purified this compound was mixed with an excess of copper oxide.

-

Combustion: The mixture was heated strongly in a combustion tube. The carbon in this compound was oxidized to carbon dioxide, and the hydrogen to water. The nitrogen was released as nitrogen gas.

-

Gas Collection and Measurement: The gaseous products were collected and their volumes measured. Carbon dioxide was typically absorbed by a potassium hydroxide (B78521) solution, and water was absorbed by a drying agent. The remaining gas was nitrogen.

-

Calculation: From the volumes of the collected gases, the mass of each element in the original sample of this compound could be calculated.

Prout's analysis provided the first quantitative data on the elemental composition of an organic molecule isolated from a biological source.

The Dawn of a New Era: The Artificial Synthesis of this compound

The early 19th century was a period of intense debate between the vitalists and those who believed that the laws of chemistry applied equally to the living and non-living worlds. The definitive blow to vitalism came in 1828 with Friedrich Wöhler's accidental, yet revolutionary, synthesis of this compound from inorganic starting materials.

Friedrich Wöhler's Landmark Synthesis (1828)

While attempting to prepare ammonium (B1175870) cyanate (B1221674) by reacting silver cyanate with ammonium chloride, German chemist Friedrich Wöhler obtained crystalline material that, to his surprise, did not behave like an inorganic salt.[4] Upon further investigation, he realized he had synthesized this compound, a compound until then only known to be a product of living organisms.[5] This discovery was the first time an organic compound had been synthesized in the laboratory from inorganic reactants, demonstrating that no "vital force" was necessary for the creation of organic molecules.[2][6]

Wöhler famously wrote to his mentor Jöns Jacob Berzelius: "I must tell you that I can make this compound without the use of kidneys, either man or dog. Ammonium cyanate is this compound."[4]

Caption: Logical progression of Wöhler's synthesis of this compound.

Wöhler's original paper described several methods for the synthesis. The most cited method involves the reaction of silver cyanate with an aqueous solution of ammonium chloride.

-

Reaction: A solution of silver cyanate (AgOCN) is treated with a solution of ammonium chloride (NH₄Cl). A double displacement reaction occurs, forming silver chloride (AgCl), which precipitates out of solution, and ammonium cyanate (NH₄OCN) in the aqueous phase.

-

Filtration: The precipitated silver chloride is removed by filtration.

-

Evaporation and Isomerization: The filtrate, containing aqueous ammonium cyanate, is gently heated. As the water evaporates, the ammonium cyanate isomerizes to form this compound (CO(NH₂)₂).

-

Crystallization: Upon cooling, the this compound crystallizes from the solution.

-

Purification: The this compound crystals can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695).

Caption: Chemical pathway of Wöhler's this compound synthesis.

A Modern Recreation of Wöhler's Synthesis

To provide a more detailed and reproducible protocol, the following is based on modern laboratory recreations of Wöhler's synthesis, often using more readily available and less expensive starting materials like potassium cyanate and ammonium sulfate (B86663).[7][8]

-

Reactant Preparation:

-

Dissolve 2.0 g of potassium cyanate (KOCN) in 15 mL of deionized water in an evaporating dish.

-

Dissolve 2.0 g of ammonium sulfate ((NH₄)₂SO₄) in the same solution.

-

-

Reaction and Evaporation:

-

Gently heat the evaporating dish over a boiling water bath.

-

Stir the solution until all solids have dissolved.

-

Continue heating to evaporate the water, which should take approximately 30 minutes. A solid residue will remain.

-

-

Extraction of this compound:

-

Allow the evaporating dish to cool to room temperature.

-

Add 10 mL of ethanol to the solid residue and gently heat the mixture while stirring to dissolve the this compound. Potassium sulfate is insoluble in ethanol and will remain as a solid.

-

Filter the hot ethanol solution to remove the insoluble potassium sulfate.

-

-

Crystallization and Isolation:

-

Allow the ethanol filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization of the this compound.

-

Collect the this compound crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and allow them to air dry.

-

Quantitative Data and Characterization

While precise quantitative data from the original 18th and 19th-century experiments are scarce in readily accessible modern sources, we can compare the elemental composition of this compound as determined by early chemists with modern values. Additionally, a modern recreation of Wöhler's synthesis provides expected yields.

| Parameter | Historical Data (Prout, 1817) | Modern Data (Recreation) | Theoretical Value |

| Elemental Composition | |||

| Carbon | 19.99% | - | 20.00% |

| Hydrogen | 6.66% | - | 6.71% |

| Nitrogen | 46.66% | - | 46.65% |

| Oxygen | 26.66% | - | 26.64% |

| Yield of this compound Synthesis | Not explicitly stated | ~45-55% | - |

Note: Prout's original data has been recalculated to modern atomic weights for comparison.

Conclusion and Significance

The journey from the initial isolation of this compound from a biological source to its artificial synthesis in a laboratory represents a paradigm shift in the history of science. Hilaire Rouelle's and William Prout's work laid the essential groundwork by demonstrating that organic compounds could be isolated, purified, and their elemental composition determined using the same principles as inorganic chemistry.

Friedrich Wöhler's synthesis of this compound in 1828 was the watershed moment that irrevocably demonstrated that the chemical world is not divided into "organic" and "inorganic" realms governed by different forces. This singular experiment opened the door to the field of synthetic organic chemistry, which has since led to the development of countless new molecules, including pharmaceuticals, polymers, and other advanced materials that are fundamental to modern life and drug development. The history of this compound serves as a powerful testament to the unity of chemical principles and the profound impact of experimental science in shaping our understanding of the natural world.

References

- 1. William Prout | Educación Química [elsevier.es]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. hekint.org [hekint.org]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. Vitalism and synthesis of this compound. From Friedrich Wöhler to Hans A. Krebs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pedsendo.org [pedsendo.org]

- 7. murov.info [murov.info]

- 8. researchgate.net [researchgate.net]

The Genesis of Organic Chemistry: A Technical Guide to Friedrich Wöhler's Synthesis of Urea

Published: December 18, 2025

Abstract

In 1828, Friedrich Wöhler's synthesis of urea from inorganic materials marked a pivotal moment in the history of science, effectively dismantling the prevailing theory of vitalism and laying the foundation for modern organic chemistry. This technical guide provides an in-depth analysis of Wöhler's groundbreaking experiment and its modern recreations. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a mechanistic understanding of the transformation of ammonium (B1175870) cyanate (B1221674) into this compound. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for a technical audience.

Introduction

The synthesis of this compound by Friedrich Wöhler in 1828 is widely recognized as a landmark achievement that redefined the boundaries between inorganic and organic chemistry.[1] Prior to this discovery, the theory of vitalism posited that organic compounds could only be produced by living organisms, possessing a "vital force."[1] Wöhler's accidental synthesis of this compound, a well-known organic compound found in urine, from the inorganic salt ammonium cyanate, challenged this dogma and opened the door to the systematic synthesis of organic molecules.

Wöhler himself, in a letter to his mentor Jöns Jacob Berzelius, expressed his astonishment, stating, "I must tell you that I can make this compound without the need for kidneys or any animal whatever." This guide will delve into the technical details of this revolutionary synthesis, providing a practical framework for its replication and understanding.

The Core Reaction: Isomerization of Ammonium Cyanate

The central chemical transformation in Wöhler's synthesis is the isomerization of ammonium cyanate (NH₄OCN) to this compound ((NH₂)₂CO).[2] Both compounds share the same molecular formula, CH₄N₂O, but differ in their atomic arrangement, making them isomers.[2] Ammonium cyanate is an ionic salt, while this compound is a covalent organic molecule. This conversion is typically induced by heating an aqueous solution of ammonium cyanate.[2]

Reaction Mechanism

The mechanism of this isomerization is understood to proceed in two main steps:

-

Reversible Dissociation: Ammonium cyanate, an unstable intermediate, is in equilibrium with ammonia (B1221849) (NH₃) and cyanic acid (HOCN) in solution.

-

Nucleophilic Addition: The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbon atom of cyanic acid to form this compound.

This reaction is reversible, and driving the reaction to completion often involves the removal of water or the precipitation of this compound.

Experimental Protocols

Wöhler's original work involved several different sets of inorganic reactants to generate ammonium cyanate in situ.[3][4] Modern laboratory recreations often utilize more accessible and less toxic starting materials. Below are detailed protocols for two common variations.

Synthesis of this compound from Lead(II) Cyanate and Ammonia

This method is historically significant as it was one of the approaches used by Wöhler.

Reactants:

-

Lead(II) cyanate (Pb(OCN)₂)

-

Aqueous ammonia (NH₃)

-

Water (H₂O)

Procedure:

-

Prepare a solution of lead(II) cyanate in water.

-

Add aqueous ammonia to the solution. This results in a double displacement reaction, forming a precipitate of lead(II) hydroxide (B78521) and an aqueous solution of ammonium cyanate.

-

Pb(OCN)₂ + 2NH₃ + 2H₂O → Pb(OH)₂↓ + 2NH₄OCN

-

-

Separate the lead(II) hydroxide precipitate by filtration.

-

Gently heat the resulting filtrate containing ammonium cyanate. The heating should be controlled to a moderate temperature (approximately 60-70°C) to facilitate the isomerization to this compound without causing decomposition.[2]

-

Evaporate the water from the solution. This can be achieved by continued gentle heating on a hotplate or by using a rotary evaporator.

-

As the solvent evaporates, white crystals of this compound will form.

-

The crude this compound can be purified by recrystallization.

A Modified Synthesis: Potassium Cyanate and Ammonium Sulfate (B86663)

This is a common and safer adaptation used in modern teaching and research laboratories.

Reactants:

-

Potassium cyanate (KOCN)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Water (H₂O)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In an evaporating dish, dissolve 2.0 g of potassium cyanate and 2.0 g of ammonium sulfate in 15 mL of water.[5]

-

A double displacement reaction occurs in the solution, forming ammonium cyanate and potassium sulfate.[5]

-

2KOCN + (NH₄)₂SO₄ → 2NH₄OCN + K₂SO₄

-

-

Place the evaporating dish over a beaker of boiling water (a steam bath) and heat the solution.[5] Stir until all solids are dissolved.

-

Continue heating the solution to evaporate the water. This process may take around 30 minutes.[5] The heating facilitates the conversion of ammonium cyanate to this compound.

-

Once the water has completely evaporated, a solid residue containing this compound and potassium sulfate will remain.

-

Purification by Recrystallization:

-

Add 5 mL of ethanol to the solid residue and heat the mixture to dissolve the this compound. This compound is soluble in hot ethanol, while potassium sulfate is largely insoluble.

-

Perform a gravity filtration of the hot solution to remove the insoluble potassium sulfate.

-

Wash the filter paper with a small amount of hot ethanol to recover any remaining this compound.

-

Allow the ethanol filtrate to cool slowly. As it cools, purified this compound crystals will precipitate out of the solution.

-

Collect the this compound crystals by vacuum filtration and allow them to air dry. A yield of approximately 36.9% has been reported for similar modern procedures.

-

Data Presentation and Characterization

Wöhler confirmed the identity of his synthetic product by comparing its properties to those of this compound isolated from urine. Modern analytical techniques provide a more rigorous means of characterization.

Physical Properties

The melting point is a key physical property used to assess the purity of a crystalline solid.

| Property | Literature Value | Typical Experimental Value |

| Melting Point | 130 - 133 °C | 129 - 132 °C |

Table 1: Comparison of Literature and Experimental Melting Points of this compound.

Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3500 | N-H Stretching | Amine (NH₂) |

| ~1700 (or 1685) | C=O Stretching | Carbonyl |

| ~1600 - 1650 | N-H Bending | Amine (NH₂) |

| ~1464 | C-N Stretching | Carbon-Nitrogen Bond |

| ~1154 | NH₂ Rocking | Amine (NH₂) |

Table 2: Key Infrared Absorption Bands for this compound.[6][7]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the modified synthesis of this compound from potassium cyanate and ammonium sulfate.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reaction Pathway

This diagram outlines the chemical transformations from the initial inorganic reactants to the final organic product, this compound.

Caption: Reaction pathway from inorganic salts to this compound.

Conclusion

Friedrich Wöhler's synthesis of this compound was a seminal event that irrevocably altered the course of chemistry. By demonstrating that an organic molecule could be synthesized from inorganic precursors, he not only challenged the long-held doctrine of vitalism but also established the foundation for synthetic organic chemistry. The experimental protocols and analytical data presented in this guide provide a comprehensive technical overview of this historic synthesis, enabling contemporary scientists to appreciate and replicate the experiment that bridged the inorganic and organic worlds. This work continues to be a cornerstone of chemical education and an inspiration for innovation in chemical synthesis and drug development.

References

- 1. quora.com [quora.com]

- 2. riyoniz.com [riyoniz.com]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 5. murov.info [murov.info]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of this compound CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physicochemical properties of urea for laboratory use

An In-depth Technical Guide on the Physicochemical Properties of Urea for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for its application in a laboratory setting. It includes quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and practical use.

Core Physicochemical Properties

This compound, with the chemical formula CO(NH₂)₂, is a simple organic compound that holds significant importance in both biological systems and industrial applications.[1][2][3] In the laboratory, its unique properties make it a versatile reagent, particularly as a powerful protein denaturant.[1][3] Understanding its fundamental physicochemical characteristics is crucial for its proper handling, storage, and application in research.

General Properties

This compound is an odorless, colorless to white crystalline solid.[2][4][5] It is non-flammable and stable under normal laboratory conditions.[1][5][6] However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to caking or hardening if not stored in a dry place.[7][8][9] The pH of a standard 10% aqueous solution is approximately 7.2, making it essentially neutral.[4][7]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | CO(NH₂)₂ or CH₄N₂O | [1][2][4][10] |

| Molar Mass | 60.06 g/mol | [1][2][4][10] |

| Appearance | White, odorless crystalline solid or powder | [1][2][4][5] |

| Melting Point | 132 - 135 °C (decomposes before boiling) | [1][4][7][11] |

| Density | ~1.32 g/cm³ (at 20 °C) | [1][2][10][11] |

| pH (10% solution) | ~7.2 | [4][7] |

| Crystal Structure | Tetragonal, Space Group P4̅2₁m | [12][13][14] |

Solubility Profile

This compound's high solubility in water and other polar solvents is a key characteristic, driven by its ability to form extensive hydrogen bonds.[1][10] Its solubility in aqueous solutions is significantly influenced by temperature.[10][15] In contrast, it is poorly soluble or insoluble in nonpolar solvents like chloroform (B151607) and ether.[4][15]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | References |

| Water | 107.9 g / 100 mL | 20 | [7] |

| Water | 545 g / L | 25 | [1] |

| Ethanol | Soluble | Ambient | [7][10][11] |

| Methanol | Soluble | Ambient | [4][10] |

| Glycerol | 500 g / L (Very Soluble) | Ambient | [7][15] |

| Dimethyl Sulfoxide (DMSO) | 40 g / 100 mL | 20-30 | [7] |

| Acetic Acid | Soluble | Ambient | [4][8] |

| Chloroform | Almost Insoluble | Ambient | [4][8][15] |

| Ether | Almost Insoluble | Ambient | [4][8][15] |

Thermal Stability and Decomposition

This compound decomposes upon heating above its melting point of approximately 133 °C.[4][16] The decomposition is a multi-stage process. Initially, it transforms into ammonium (B1175870) cyanate, and with further heating above 160 °C, it breaks down into ammonia (B1221849) and isocyanic acid.[1][16] These products can undergo further reactions to form compounds like biuret (B89757) and cyanuric acid at higher temperatures.[16][17]

Experimental Protocols for Laboratory Use

Accurate characterization and quantification of this compound are essential for reproducible experimental results. The following section details standard methodologies.

Protocol for Quantitative Analysis of this compound (Urease-Berthelot Method)

This is a widely used and specific enzymatic method for determining this compound concentration in biological fluids and other aqueous samples.[18][19] The protocol involves two main stages: the enzymatic hydrolysis of this compound by urease, followed by the colorimetric determination of the liberated ammonia via the Berthelot reaction.[1][18]

Principle:

-

Enzymatic Reaction: Urease catalyzes the hydrolysis of this compound into ammonia (NH₃) and carbon dioxide (CO₂).

-

Colorimetric Reaction (Berthelot): In an alkaline medium, ammonia reacts with salicylate (B1505791) and hypochlorite (B82951) to form a stable blue-green indophenol (B113434) dye. The intensity of the color, measured spectrophotometrically at approximately 600 nm, is directly proportional to the this compound concentration in the sample.[18][19]

Methodology:

-

Reagent Preparation:

-

Urease Solution: Prepare a solution of urease enzyme in a suitable buffer (e.g., phosphate (B84403) or Tris buffer, pH ~7.0).

-

Phenol-Nitroprusside Reagent (or Salicylate Reagent): Dissolve phenol (B47542) (or sodium salicylate) and sodium nitroprusside in deionized water.

-

Alkaline Hypochlorite Reagent: Prepare a solution of sodium hypochlorite and sodium hydroxide (B78521) in deionized water.

-

This compound Standard: Prepare a stock solution of known concentration using high-purity this compound (e.g., 100 mg/dL). Create a series of working standards by diluting the stock solution.

-

-

Assay Procedure:

-

Label three sets of test tubes: "Blank," "Standard," and "Sample."

-

To the "Blank" tube, add deionized water. To the "Standard" tubes, add the prepared this compound standards. To the "Sample" tubes, add the unknown samples (e.g., diluted serum or urine).

-

Add the urease solution to all tubes except the blank.

-

Incubate all tubes at 37°C for 15-20 minutes to allow for complete this compound hydrolysis.

-

Following incubation, add the Phenol-Nitroprusside (or Salicylate) reagent to all tubes, followed by the Alkaline Hypochlorite reagent. Mix well.

-

Incubate at room temperature or 37°C for a further 10-15 minutes to allow for color development.

-

Measure the absorbance of all solutions at 600 nm using a spectrophotometer, zeroing the instrument with the reagent blank.

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

-

Alternatively, for a single standard: this compound Conc. (Sample) = (Absorbance of Sample / Absorbance of Standard) x Conc. of Standard

-

Protocol for Determining Hygroscopicity

This protocol determines the tendency of this compound to absorb moisture from the air, a critical factor for storage and handling.

Principle: The hygroscopicity is assessed by exposing a known mass of this compound to a controlled relative humidity (RH) environment and measuring the mass gain due to water absorption over time. The critical relative humidity (CRH) is the RH above which a substance will start to absorb significant amounts of moisture and deliquesce. For pure this compound, this is around 75%.[20]

Methodology:

-

Environment Preparation:

-

Prepare several sealed desiccators or environmental chambers.

-

Create controlled RH environments within each chamber using saturated salt solutions (e.g., NaCl for ~75% RH, KCl for ~85% RH). Place a calibrated hygrometer in each chamber to verify the RH.

-

-

Sample Preparation:

-

Dry a sample of this compound in an oven at a low temperature (e.g., 60-70 °C) or under a vacuum to remove any pre-existing moisture.

-

Weigh several empty, shallow weighing dishes (e.g., petri dishes).

-

Place a precisely weighed amount of the dried this compound (e.g., 1-2 grams) into each dish, spreading it into a thin layer to maximize surface area. Record the initial mass (M_initial).

-

-

Exposure and Measurement:

-

Place the prepared dishes into the different controlled RH chambers.

-

At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove each dish from its chamber.

-

Quickly weigh the dish and record the new mass (M_t).

-

Return the dish to its respective chamber immediately after weighing.

-

-

Calculation:

-

Calculate the percentage of moisture absorbed at each time point (t) using the formula: % Moisture Absorbed = [(M_t - M_initial) / M_initial] x 100

-

Plot the % moisture absorbed versus time for each RH level. The RH level at which a sharp and continuous increase in mass is observed indicates the critical relative humidity has been surpassed.

-

Safety and Handling for Laboratory Use

While this compound is considered non-hazardous under GHS classifications, prudent laboratory practices should always be followed.[5]

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses and gloves.[5][6] Avoid creating dust when handling the solid form.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[21] Keep away from strong oxidizing agents, as violent reactions can occur.[6][22]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. It is not typically classified as hazardous waste.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula: Definition, Structure, Properties, Preparation, Uses [pw.live]

- 3. This compound – Structure, Uses, and Scientific Applications - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound – properties and applications in industry [products.pcc.eu]

- 9. [PDF] this compound as a Hygroscopic Substance | Semantic Scholar [semanticscholar.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound | 57-13-6 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. This compound Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Thermodynamics and reaction mechanism of this compound decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]

- 18. US3592741A - Method for analysis of this compound - Google Patents [patents.google.com]

- 19. biolabo.fr [biolabo.fr]

- 20. redalyc.org [redalyc.org]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. carlroth.com:443 [carlroth.com:443]

Unveiling the Blueprint of a Fundamental Molecule: An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Urea

For Immediate Release

A comprehensive technical guide offering a deep dive into the crystal structure and molecular geometry of urea has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a thorough analysis of this compound's solid-state chemistry, crucial for its wide-ranging applications, from its role as a protein denaturant to its use in fertilizer technology and the design of pharmaceutical co-crystals.

This compound, with the chemical formula CO(NH₂)₂, is a small organic molecule of significant biological and industrial importance.[1] Its ability to form extensive and highly directional hydrogen bonds is fundamental to its crystal structure, solubility, and interactions with other molecules.[1] This guide synthesizes data from X-ray and neutron diffraction studies to present a detailed overview of this compound's structural characteristics.

Crystalline Architecture of this compound

Under ambient conditions, this compound crystallizes in a tetragonal space group, a form known as Form I.[1] The defining feature of this compound's crystal structure is the extensive three-dimensional network of N-H···O hydrogen bonds.[1] Each this compound molecule participates in hydrogen bonding, with the four protons on the nitrogen atoms acting as donors and the carbonyl oxygen serving as an acceptor.[1] This intricate network of hydrogen bonds dictates the packing of this compound molecules in the crystal lattice, resulting in a relatively open structure with channels.[2]

Beyond its ambient form, this compound is known to exist in several polymorphic forms at high pressures, including Forms III, IV, and V.[1] These high-pressure polymorphs exhibit significant rearrangements of the crystal packing and hydrogen bonding network.[1][3]

Crystallographic Data for this compound (Form I)

A summary of the crystallographic data for the most stable polymorph of this compound at ambient conditions is presented below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P-42₁m[1][4][5][6] |

| Unit Cell Axes | a = b = 5.56 Å - 5.66 Å[1][7][8] |

| c = 4.65 Å - 4.71 Å[1][7][8] | |

| Unit Cell Angles | α = β = γ = 90°[1] |

| Unit Cell Volume | 143.40 ų - 149.86 ų[1][5][7] |

| Molecules per Unit Cell (Z) | 2[1][5] |

Molecular Geometry of this compound

In its solid crystalline state, the this compound molecule is planar.[2][9] This planarity is a result of the sp² hybridization of the carbon and nitrogen atoms.[1] However, in the gas phase or in aqueous solution, the molecule adopts a non-planar C₂ symmetry.[1][2] The geometry around the central carbon atom is trigonal planar.[6][10]

Key Molecular Dimensions

The precise bond lengths and angles of the this compound molecule have been determined through various experimental techniques.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | ~1.26 Å - 1.27 Å[6][9] |

| C-N Bond Length | ~1.34 Å - 1.38 pm[6][9] |

| N-H Bond Length | ~1.01 Å[6] |

| O=C-N Bond Angle | ~120°[11] |

| N-C-N Bond Angle | |

| H-N-H Bond Angle | |

| H-N-C Bond Angle |

Experimental Determination of this compound's Structure

The detailed structural information of this compound has been primarily elucidated through single-crystal X-ray diffraction and neutron diffraction techniques.[1]

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for determining the crystal structure of this compound.

Detailed Methodologies

Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Growth: Single crystals of this compound suitable for SC-XRD (typically 0.1-0.3 mm in size) are grown, often by slow evaporation from a saturated solution.[1][12]

-

Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.

-

Data Processing: The intensities and positions of the diffracted X-rays are measured and processed to generate a reciprocal lattice and a set of structure factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[1]

-

Structure Refinement: The atomic coordinates and thermal displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.[1]

Neutron Diffraction:

Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen atoms, which is crucial for a detailed understanding of the hydrogen bonding network in this compound.[1][13]

-

Crystal Growth: Larger single crystals are typically required for neutron diffraction compared to SC-XRD.[1]

-

Data Collection: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. A beam of thermal neutrons is directed at the crystal, and the diffracted neutrons are detected.[1]

-

Structure Refinement: The data is processed and the structure is refined, taking into account the nuclear scattering lengths of the atoms. This allows for the precise localization of hydrogen atoms.[1][14]

The Significance of Hydrogen Bonding in this compound's Crystal Structure

The hydrogen bonding network is a dominant feature of this compound's solid-state architecture. Each this compound molecule acts as both a hydrogen bond donor and acceptor, leading to a robust and interconnected structure.[1][15]

Caption: Schematic of N-H···O hydrogen bonding in the this compound crystal lattice.

This in-depth guide provides a foundational understanding of the crystal structure and molecular geometry of this compound, essential for professionals engaged in materials science, chemistry, and pharmaceutical development. The detailed data and experimental protocols serve as a valuable resource for further research and application of this fundamental molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mindat.org [mindat.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemedx.org [chemedx.org]

- 10. brainly.com [brainly.com]

- 11. Page loading... [guidechem.com]

- 12. Crystal Growth and Characterization of this compound Nitrate – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Molecular Structure and Properties of Urea_Chemicalbook [chemicalbook.com]

The Role of Urea in the Krebs-Henseleit Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Krebs-Henseleit cycle, or the urea cycle, is a critical metabolic pathway predominantly occurring in the liver of ureotelic organisms. Its primary function is the detoxification of ammonia (B1221849), a neurotoxic byproduct of amino acid catabolism, by converting it into this compound. This compound, a significantly less toxic and water-soluble compound, is then excreted, playing a central role in the body's nitrogen homeostasis. This technical guide provides an in-depth exploration of the Krebs-Henseleit cycle, with a specific focus on the pivotal role of its end-product, this compound. We will delve into the enzymatic reactions, regulatory mechanisms, and the intricate connection of this cycle with other metabolic pathways. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the involved pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Imperative of Nitrogen Excretion

The catabolism of amino acids and other nitrogen-containing compounds releases free ammonia (NH₃).[1] While ammonia is a vital source of nitrogen for various biosynthetic processes, its accumulation in the body is highly toxic, particularly to the central nervous system.[2] Ureotelic organisms, including mammals, have evolved the Krebs-Henseleit cycle as an efficient mechanism to convert excess ammonia into this compound, a neutral and readily excretable molecule.[3] Discovered by Hans Krebs and Kurt Henseleit in 1932, this was the first metabolic cycle to be elucidated.[3] The synthesis of this compound is an energy-dependent process that occurs in both the mitochondria and cytosol of hepatocytes.[4][5] Understanding the intricacies of this cycle is paramount for research into metabolic disorders, liver function, and the development of therapeutic interventions for related pathologies.

The Central Role of this compound

This compound [CO(NH₂)₂] is the primary nitrogenous waste product in mammals, accounting for 80-90% of the nitrogen excreted in urine.[1][6] Its formation within the Krebs-Henseleit cycle serves several crucial physiological functions:

-

Ammonia Detoxification: The most critical role of the this compound cycle is the conversion of toxic ammonia into the non-toxic and highly water-soluble this compound, preventing hyperammonemia and its devastating neurological consequences.[7][8]

-

Nitrogen Carrier: this compound acts as a safe and efficient carrier for the disposal of two nitrogen atoms from the body – one originating from free ammonia and the other from the amino acid aspartate.[6]

-

pH Regulation: The cycle consumes bicarbonate (in the form of CO₂), an acidic molecule, thereby contributing to the maintenance of the body's acid-base balance.[9]

The Enzymatic Machinery of the Krebs-Henseleit Cycle

The synthesis of one molecule of this compound is a five-step cyclic process involving five key enzymes. The initial two reactions take place in the mitochondrial matrix, while the subsequent three occur in the cytosol.[1][5]

Mitochondrial Reactions:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis (Rate-Limiting Step): The cycle is initiated with the condensation of ammonia (NH₄⁺) and bicarbonate (HCO₃⁻) to form carbamoyl phosphate. This irreversible reaction is catalyzed by Carbamoyl Phosphate Synthetase I (CPS I) and consumes two molecules of ATP.[1][5] This is the primary regulatory point of the this compound cycle.

-

Citrulline Formation: The carbamoyl group from carbamoyl phosphate is transferred to ornithine by Ornithine Transcarbamoylase (OTC) , forming citrulline.[1] Citrulline is then transported out of the mitochondria into the cytosol in exchange for ornithine.

Cytosolic Reactions:

-

Argininosuccinate (B1211890) Synthesis: Argininosuccinate Synthetase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This step incorporates the second nitrogen atom into the this compound molecule and requires the hydrolysis of ATP to AMP and pyrophosphate (PPi), equivalent to the consumption of two ATP molecules.[1][10]

-

Argininosuccinate Cleavage: Argininosuccinate Lyase (ASL) cleaves argininosuccinate into arginine and fumarate (B1241708).[1] The arginine produced is the direct precursor to this compound.

-